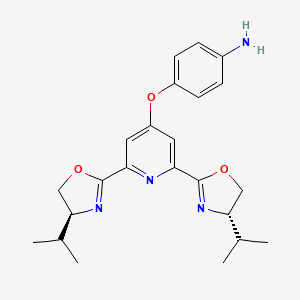
4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline is a complex organic compound featuring a pyridine ring substituted with two oxazoline groups and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline typically involves multiple steps:
Formation of the Oxazoline Rings: The oxazoline rings can be synthesized from amino alcohols and carboxylic acids under dehydrating conditions.
Substitution on the Pyridine Ring: The oxazoline groups are introduced onto the pyridine ring through nucleophilic substitution reactions.
Coupling with Aniline: The final step involves coupling the substituted pyridine with aniline, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazoline rings, converting them back to amino alcohols.
Substitution: The pyridine ring can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metals. These complexes can be studied for their catalytic properties.
Biology
In biological research, the compound’s derivatives may be explored for their potential as enzyme inhibitors or receptor antagonists, given the presence of the pyridine and oxazoline moieties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism of action of 4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline would depend on its specific application. For instance, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. As a receptor antagonist, it could bind to the receptor, preventing the natural ligand from eliciting a response.
類似化合物との比較
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Similar in having a pyridine ring with heterocyclic substitutions.
2,6-Bis(oxazoline)pyridine: Similar in having oxazoline rings attached to the pyridine ring.
Uniqueness
4-((2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)aniline is unique due to the combination of oxazoline and aniline moieties, which may confer distinct chemical and biological properties not found in the similar compounds listed above.
特性
分子式 |
C23H28N4O3 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
4-[2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-yl]oxyaniline |
InChI |
InChI=1S/C23H28N4O3/c1-13(2)20-11-28-22(26-20)18-9-17(30-16-7-5-15(24)6-8-16)10-19(25-18)23-27-21(12-29-23)14(3)4/h5-10,13-14,20-21H,11-12,24H2,1-4H3/t20-,21-/m1/s1 |
InChIキー |
WSCDOJACSRZVRD-NHCUHLMSSA-N |
異性体SMILES |
CC(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)C)OC4=CC=C(C=C4)N |
正規SMILES |
CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)OC4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)
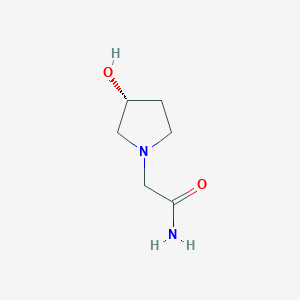

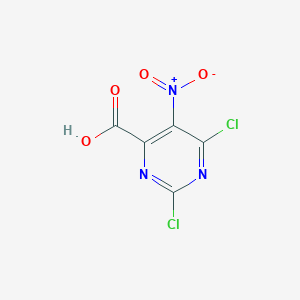

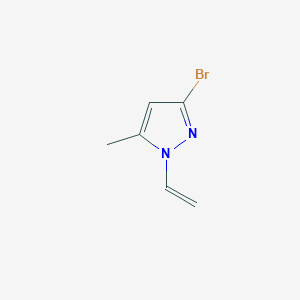
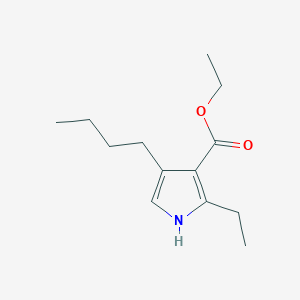
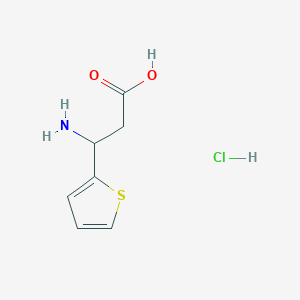
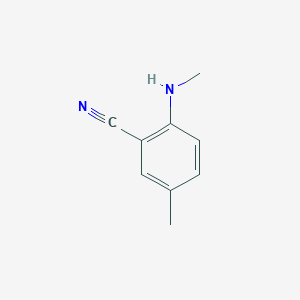
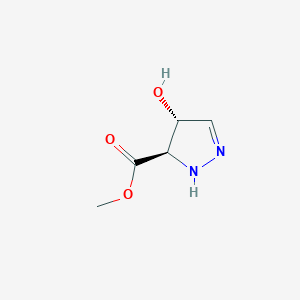
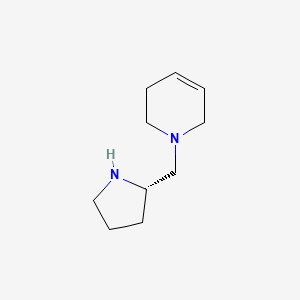
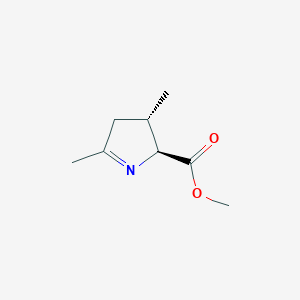
![(S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole](/img/structure/B12870861.png)
![2-((3-Methoxyphenyl)amino)-2-oxoethyl 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B12870881.png)
